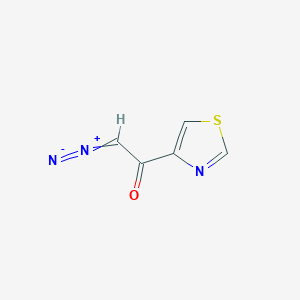

4-Thiazolyl diazomethyl ketone

Description

4-Thiazolyl diazomethyl ketone is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a diazomethyl ketone group (R–CO–C(N₂)–). This structure combines the aromatic stability of the thiazole moiety with the high reactivity of the diazo group, making it a versatile intermediate in organic synthesis and a candidate for biological applications.

Synthesis: The compound can be synthesized via methods optimized for α-diazo ketones, such as the Danheiser protocol (1990), which employs efficient coupling reactions under mild conditions . Alternative routes include the Harmon synthesis (1974), which targets α,β-unsaturated diazo-ketones through condensation reactions .

Properties

Molecular Formula |

C5H3N3OS |

|---|---|

Molecular Weight |

153.16 g/mol |

IUPAC Name |

2-diazo-1-(1,3-thiazol-4-yl)ethanone |

InChI |

InChI=1S/C5H3N3OS/c6-8-1-5(9)4-2-10-3-7-4/h1-3H |

InChI Key |

SMJVHPDDKXNKCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)C(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Diazomethyl Ketones

Key Differences :

- The thiazole ring in this compound enhances aromatic interactions in biological systems compared to aliphatic backbones (e.g., cysteine derivatives) .

- Diazomethyl vs. Chloromethyl : Diazomethyl groups offer greater reactivity toward nucleophiles, enabling efficient enzyme inactivation, while chloromethyl derivatives require harsher conditions .

Functional Analogs: Thiazole-Containing Compounds

Key Insights :

- The 4-thiazolyl position in L-4-Thiazolylalanine improves metabolic stability compared to 2- or 5-substituted thiazoles .

- Diazomethyl ketone vs. Thioether: The diazo group in this compound enables covalent modification of targets, whereas thioether-containing analogs (e.g., Compound 40) rely on non-covalent interactions .

Q & A

Q. Optimization Tips :

- Adjust solvent polarity (e.g., THF for better solubility of aromatic intermediates).

- Control temperature to avoid premature decomposition of diazo groups.

- Use catalytic amounts of acetic acid to enhance reaction rates .

How can spectroscopic techniques (NMR, IR) validate the structure and purity of this compound?

Basic Research Question

- ¹H NMR : Look for characteristic peaks:

- Thiazole protons: δ 7.2–8.1 ppm (aromatic region).

- Diazomethyl ketone: δ 2.5–3.5 ppm (CH₂ adjacent to C=O).

- ¹³C NMR : Confirm the ketone carbonyl (δ 190–210 ppm) and thiazole carbons (δ 120–150 ppm) .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and diazo N=N stretch at ~2100 cm⁻¹ .

Purity Check : Compare melting points (if crystalline) with literature values. Use HPLC with a C18 column (acetonitrile/water gradient) for quantitative analysis .

What are the stability considerations for this compound under varying storage conditions?

Basic Research Question

- Light Sensitivity : Store in amber vials at –20°C to prevent photodecomposition of the diazo group.

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone to carboxylic acids.

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

How does the diazomethyl ketone group influence reactivity in cycloaddition or C–H insertion reactions?

Advanced Research Question

- Buchner Reaction : Under Rh(II) catalysis, the diazo group undergoes intramolecular cyclization to form norcaradienes. However, substituent effects are critical; methyl groups favor cyclization, while ethyl groups lead to competing C–H insertion (yielding cyclopentanones) .

- Thiol Protease Inhibition : The diazomethyl ketone acts as a suicide substrate, alkylating active-site cysteine residues (e.g., in caspase-3). Design analogs with peptide motifs to enhance target specificity .

How can structural contradictions in reaction outcomes be resolved during synthesis?

Advanced Research Question

- Case Study : If unexpected cyclopentanones form instead of norcaradienes:

- Data Cross-Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values to identify misassigned structures .

What biological applications leverage the reactivity of this compound?

Advanced Research Question

- Anticancer Agents : Derivatives with thiazole-diazo motifs inhibit platelet aggregation (IC₅₀ ~10 µM) by targeting GPIIb/IIIa receptors .

- Antimicrobials : Thiazole-diazo hybrids show MIC values of 8–16 µg/mL against S. aureus via membrane disruption .

- Protease Inhibitors : Conjugate with peptide sequences (e.g., Ac-DEVD-) to create caspase-specific inhibitors (Ki < 1 nM) .

How can computational methods guide the design of this compound derivatives?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.